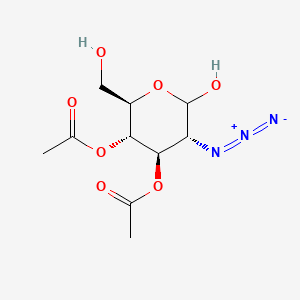
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 3 and 4 are acetylated, and the hydroxyl group at position 2 is replaced by an azido group. This compound is a white crystalline solid with a molecular formula of C10H15N3O7 and a molecular weight of 289.24 g/mol . It is commonly used in synthetic carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose typically involves the acetylation of 2-azido-2-deoxy-D-glucopyranose. One common method is to start with D-glucosamine, which is first converted to 2-azido-2-deoxy-D-glucopyranose. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions to avoid decomposition of the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other sugars or molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Glycosylation: Glycosyl donors and acceptors in the presence of a catalyst such as triflic acid.
Major Products
Reduction: 3,4-Di-O-acetyl-2-amino-2-deoxy-D-glucopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Glycosylation: Glycosides with different aglycones.
Scientific Research Applications
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In the study of carbohydrate-protein interactions and cell surface glycosylation.
Medicine: As a precursor in the synthesis of glycosylated drugs and diagnostic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can be reduced to an amino group, which can then interact with other molecules through hydrogen bonding or covalent bonding. This compound can also form glycosidic bonds with other sugars, making it useful in the synthesis of complex carbohydrates .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose: Another azido sugar derivative with similar reactivity but different acetylation pattern.
2-Azido-2-deoxy-D-galactose tetraacetate: A similar compound with an azido group and acetylated hydroxyl groups, but derived from D-galactose.
Uniqueness
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is unique due to its specific acetylation pattern and the presence of the azido group at position 2. This combination of functional groups provides a balance of stability and reactivity, making it a valuable intermediate in synthetic carbohydrate chemistry .
Properties
Molecular Formula |
C10H15N3O7 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4-acetyloxy-5-azido-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C10H15N3O7/c1-4(15)18-8-6(3-14)20-10(17)7(12-13-11)9(8)19-5(2)16/h6-10,14,17H,3H2,1-2H3/t6-,7-,8-,9-,10?/m1/s1 |
InChI Key |
QCBWHSDRYPSJPB-WWGUJXLXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)N=[N+]=[N-])O)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)N=[N+]=[N-])O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















